5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Overview
Description
5H-Pyrrolo[3,2-d]pyrimidin-4-ol is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .
Mode of Action
This interaction could lead to changes in the cellular processes that rely on the activity of this enzyme .
Biochemical Pathways
The affected biochemical pathway is the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleotides. By inhibiting Adenine phosphoribosyltransferase, this compound could disrupt this pathway, affecting the downstream processes that rely on nucleotide synthesis .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of Adenine phosphoribosyltransferase and the subsequent disruption of the purine salvage pathway . This could potentially lead to a decrease in nucleotide synthesis, affecting various cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
5H-Pyrrolo[3,2-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with adenine phosphoribosyltransferase, an enzyme involved in the purine salvage pathway. This interaction can modulate the enzyme’s activity, affecting the synthesis of nucleotides and, consequently, DNA and RNA synthesis .
Additionally, this compound has been shown to inhibit certain kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cell signaling pathways related to cell proliferation and angiogenesis . By inhibiting these kinases, the compound can potentially suppress tumor growth and metastasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This leads to programmed cell death, which is beneficial in eliminating cancerous cells.
Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . These pathways are essential for cell survival, proliferation, and metabolism. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes and proteins, inhibiting their activity. For instance, its interaction with adenine phosphoribosyltransferase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
In the case of kinase inhibition, this compound competes with adenosine triphosphate (ATP) for binding to the kinase’s active site . This competitive inhibition prevents the phosphorylation of downstream targets, thereby disrupting cell signaling and leading to reduced cell proliferation and survival.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also exhibit biological activity, which may contribute to its overall effects.
Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce cellular senescence and inhibit cell proliferation . These effects are particularly relevant in cancer research, where prolonged treatment with the compound can lead to significant tumor regression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis and inhibiting angiogenesis . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Threshold effects have also been observed, where a minimum effective dose is required to achieve significant biological activity. This threshold varies depending on the type of cancer and the animal model used, emphasizing the need for personalized dosing regimens in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide synthesis and degradation. It interacts with enzymes such as adenine phosphoribosyltransferase and xanthine oxidase, influencing the levels of purine nucleotides and their metabolites . These interactions can alter metabolic flux and affect the overall metabolic balance within cells.
Additionally, the compound’s effects on kinase activity can indirectly influence metabolic pathways by modulating the activity of key metabolic enzymes and transporters . This can lead to changes in metabolite levels and metabolic flux, impacting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, it can bind to intracellular proteins and enzymes, influencing its localization and activity.
The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes . These factors determine its bioavailability and therapeutic efficacy in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in nucleotide metabolism and cell signaling . It can also be transported into the nucleus, where it may influence gene expression and DNA synthesis .
Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments. For example, phosphorylation and ubiquitination can affect its stability and localization, thereby modulating its biological activity .
Preparation Methods
The synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol typically involves multiple steps. One efficient method includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This intermediate then undergoes further reactions to construct the annellated pyrrolo ring, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5H-Pyrrolo[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
5H-Pyrrolo[3,2-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a potential scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Industry: The compound’s derivatives are explored for their antimicrobial and antiviral properties.
Comparison with Similar Compounds
5H-Pyrrolo[3,2-d]pyrimidin-4-ol can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties.
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in the development of kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used in designing CDK2 inhibitors. The uniqueness of this compound lies in its specific structural features and the potential for diverse functionalization, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXUDUWVFWJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971989 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-01-6 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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